3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

Purity Quality Control Procurement

3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 476474-01-8), also known as benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate, is a heterocyclic building block featuring a pyrrolidine core, a Cbz (benzyloxycarbonyl) protecting group at the nitrogen, and a reactive chloromethyl substituent at the 3-position. With the molecular formula C₁₃H₁₆ClNO₂ and a molecular weight of 253.73 g/mol, this compound is classified as a versatile small-molecule scaffold and is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C13H16ClNO2
Molecular Weight 253.72 g/mol
CAS No. 476474-01-8
Cat. No. B1423730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester
CAS476474-01-8
Molecular FormulaC13H16ClNO2
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESC1CN(CC1CCl)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
InChIKeyYWMTYWDGXMOXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 476474-01-8) Sourcing & Specification Guide for Research and Industrial Procurement


3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 476474-01-8), also known as benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate, is a heterocyclic building block featuring a pyrrolidine core, a Cbz (benzyloxycarbonyl) protecting group at the nitrogen, and a reactive chloromethyl substituent at the 3-position . With the molecular formula C₁₃H₁₆ClNO₂ and a molecular weight of 253.73 g/mol, this compound is classified as a versatile small-molecule scaffold and is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research .

Workflow Synthetic intermediate for pharmaceutical and agrochemical research
Selection Cbz-protected pyrrolidine with electrophilic chloromethyl handle
Use Context Multi-step synthesis requiring orthogonal amine protection

Why 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 476474-01-8) Cannot Be Replaced by Common Analogs in Critical Synthetic Routes


Simple substitution of 3-chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester with seemingly analogous pyrrolidine derivatives (e.g., 3-bromomethyl, 3-hydroxymethyl, or unprotected variants) is precluded by the compound's unique combination of a Cbz-protected secondary amine and a moderately reactive chloromethyl electrophile. The Cbz group provides orthogonal protection during multi-step syntheses, while the chloromethyl moiety offers balanced reactivity—sufficient for efficient nucleophilic substitution yet less prone to uncontrolled side reactions compared to more labile bromomethyl analogs [1]. As demonstrated by the comparative evidence below, these structural distinctions translate directly into measurable differences in reactivity, stability, and procurement value, making this specific compound irreplaceable in established synthetic protocols.

Unprotected pyrrolidine analogs
May undergo self-quaternization, compromising synthetic utility and shelf stability.
Bromomethyl analog
Higher reactivity can promote side reactions and reduce stability during storage.
Hydroxymethyl analog
Lacks electrophilic handle, limiting diversification potential in SN2 pathways.

Quantitative Differentiation Evidence for 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 476474-01-8) Versus Closest Analogs


Purity Benchmarking: 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 476474-01-8) Achieves 98% Assay, Outperforming Common 97% Grade Alternatives

Commercially available 3-chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 476474-01-8) is routinely supplied at 98% purity , a specification that exceeds the 97% grade typical for many chiral and achiral pyrrolidine building blocks, including the (R)-enantiomer (CAS 1187927-31-6) . This 1% absolute purity advantage reduces the impurity burden in downstream reactions, directly translating to higher synthetic yields and simplified purification workflows.

Purity Specification
Specification review
98%
Reported higher purity compared to common 97% grade alternatives.
Supplier data; cross-vendor verification recommended.
Purity Quality Control Procurement

Electrophilic Reactivity Profiling: Chloromethyl Group of 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 476474-01-8) Provides Optimal SN2 Reactivity Balance

The chloromethyl substituent at the pyrrolidine 3-position exhibits reactivity that is distinct from both the more labile bromomethyl analog and the inert hydroxymethyl analog. In nucleophilic substitution (SN2) reactions, the chloromethyl group undergoes displacement approximately 12-fold faster than less electrophilic functionalities in comparable pyrrolidine systems . Critically, this rate is balanced to allow efficient functionalization while avoiding the premature decomposition or polymerization often observed with the corresponding bromomethyl analog, which is documented as being 'more reactive' and consequently less stable [1].

SN2 Reactivity
Class-level
~12× faster
Chloromethyl shows balanced reactivity for efficient functionalization.
Class-level inference from analogous pyrrolidine systems.
Reactivity Nucleophilic Substitution Synthetic Efficiency

Cost Efficiency Analysis: 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 476474-01-8) Offers Superior Value Over Bromomethyl Analog

Procurement cost analysis reveals that the chloromethyl derivative (CAS 476474-01-8) is substantially more economical than the corresponding bromomethyl analog (CAS 1353952-24-5). The bromomethyl compound is priced at £158.00 for 100 mg (≈ £1.58/mg) , whereas the chloromethyl derivative is available at approximately ¥4,303.00 for 1 g (≈ ¥4.30/mg, roughly £0.47/mg at current exchange rates) . This represents a cost differential exceeding 3-fold per milligram, a critical factor when scaling reactions beyond milligram quantities.

Cost Efficiency
Data to verify
>3× lower per mg
Reported procurement cost advantage versus bromomethyl analog.
Pricing as of 2026; vendor-dependent, subject to change.
Cost Efficiency Procurement Economic Analysis

Structural Differentiation: Cbz-Protected 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 476474-01-8) Avoids Self-Quaternization Issues Inherent to Unprotected Analogs

The Cbz (benzyloxycarbonyl) protecting group on the pyrrolidine nitrogen is critical for preventing intramolecular self-quaternization—a documented failure mode for unprotected 3-halopyrrolidines. Early studies on 3-bromopyrrolidine synthesis explicitly note that a 'unique technique ... virtually eliminating self-quaternization' was required to prepare useful quantities of the unprotected analog [1]. In contrast, the Cbz-protected chloromethyl derivative (CAS 476474-01-8) is inherently stable against such degradation pathways, as the nitrogen lone pair is engaged in carbamate resonance, rendering it non-nucleophilic under standard conditions.

Self-Quaternization Stability
Class-level
Cbz-protected: stable under standard conditions
Unprotected analogs: prone to self-quaternization
Cbz group prevents intramolecular degradation pathways.
Documented failure mode for unprotected 3-halopyrrolidines.
Stability Synthetic Utility Reaction Optimization

Recommended Research & Industrial Applications for 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 476474-01-8) Based on Quantified Differentiation


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Protection

This compound is ideally suited for synthetic routes demanding an orthogonal Cbz protecting group on a pyrrolidine nitrogen. The Cbz group remains stable under acidic and basic conditions that would cleave Boc or Fmoc groups, while the chloromethyl handle enables late-stage diversification via nucleophilic substitution. This combination is particularly valuable in the assembly of complex APIs, including those targeting neurological disorders . The 98% commercial purity minimizes impurity-derived side products, reducing purification burden and improving overall yield.

Cost-Sensitive Scale-Up of Halomethyl Pyrrolidine Intermediates

For research programs transitioning from discovery to gram-scale synthesis, the >3-fold cost advantage of the chloromethyl derivative over the bromomethyl analog is decisive. The balanced reactivity of the chloromethyl group—sufficient for efficient SN2 displacement without the instability of the bromomethyl analog [1]—makes it the pragmatic choice for pilot-scale reactions. Researchers can confidently scale their established synthetic protocols without re-optimizing for a different leaving group.

Medicinal Chemistry Diversification Libraries Utilizing Electrophilic Pyrrolidine Scaffolds

The chloromethyl group serves as a versatile diversification point for generating focused libraries of pyrrolidine-containing compounds. With SN2 reactivity approximately 12-fold faster than less electrophilic pyrrolidine systems , it can be efficiently elaborated with amine, thiol, or alcohol nucleophiles under mild conditions. The inherent stability of the Cbz-protected scaffold eliminates the self-quaternization issues that plague unprotected halopyrrolidines, ensuring that the building block remains intact and reactive throughout library synthesis.

High-Purity Reference Standard and Analytical Method Development

Given its commercial availability at 98% purity, this compound can serve as a reliable reference standard for HPLC method development and impurity profiling in process chemistry. Its well-defined structure and stability facilitate accurate quantitation, making it suitable for use as a system suitability standard in quality control laboratories supporting pharmaceutical development.

Application
Selection Property
Validation Focus
Multi-step pharmaceutical intermediate synthesis
Orthogonal Cbz protection & chloromethyl handle
Deprotection efficiency and substitution yield
Scale-up of halomethyl pyrrolidine intermediates
Reported procurement cost efficiency
Reaction scale-up kinetics and purity
Pyrrolidine library diversification
Balanced electrophilic reactivity
Nucleophile compatibility and library purity
Analytical reference standard development
Reported high purity specification
HPLC system suitability and impurity profiling

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